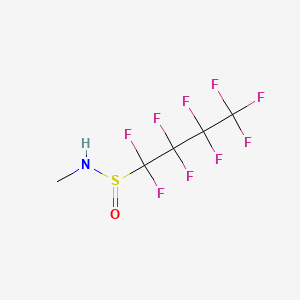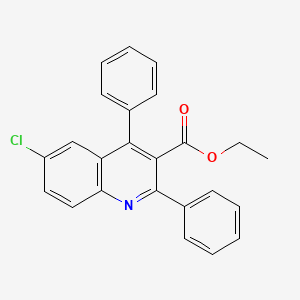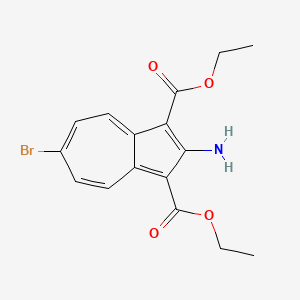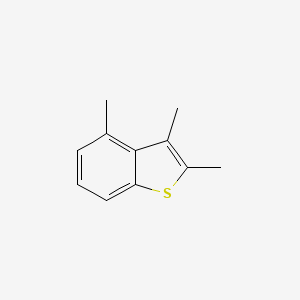
Benzo(b)thiophene, trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(b)thiophene, trimethyl- is an aromatic organic compound with a molecular formula of C11H12S. It is a derivative of benzothiophene, which is known for its presence in petroleum-related deposits and its use in various chemical syntheses . The compound is characterized by the presence of three methyl groups attached to the benzothiophene ring, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzo(b)thiophene derivatives involves the reaction of alkynyl sulfides with aryne intermediates. This one-step intermolecular reaction is facilitated by the use of o-silylaryl triflates and alkynyl sulfides, resulting in the formation of various 3-substituted benzothiophenes . The reaction conditions typically involve the use of a base and a solvent, with the reaction proceeding at room temperature.
Industrial Production Methods
Industrial production of benzothiophene derivatives, including benzo(b)thiophene, trimethyl-, can be achieved through the extraction from crude naphthalene or by the reaction of styrene or ethylbenzene with hydrogen sulfide . Another method involves the condensation of thiophene with benzene rings under specific conditions to form the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Benzo(b)thiophene, trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophene derivatives .
Aplicaciones Científicas De Investigación
Benzo(b)thiophene, trimethyl- has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a starting material for the synthesis of larger bioactive structures and pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole . Additionally, it finds applications in the manufacturing of dyes and organic semiconductors .
Mecanismo De Acción
The mechanism of action of benzo(b)thiophene, trimethyl- involves its interaction with various molecular targets and pathways. For instance, in medicinal chemistry, it can act as a ligand for specific receptors or enzymes, modulating their activity and leading to therapeutic effects . The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to benzo(b)thiophene, trimethyl- include other benzothiophene derivatives such as benzo©thiophene and multisubstituted benzothiophenes like sertaconazole and raloxifene .
Uniqueness
What sets benzo(b)thiophene, trimethyl- apart from its analogs is the presence of three methyl groups, which can significantly alter its chemical reactivity and biological activity. This unique substitution pattern can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
70021-44-2 |
|---|---|
Fórmula molecular |
C11H12S |
Peso molecular |
176.28 g/mol |
Nombre IUPAC |
2,3,4-trimethyl-1-benzothiophene |
InChI |
InChI=1S/C11H12S/c1-7-5-4-6-10-11(7)8(2)9(3)12-10/h4-6H,1-3H3 |
Clave InChI |
GTMJIBWPIOYZSG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(SC2=CC=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


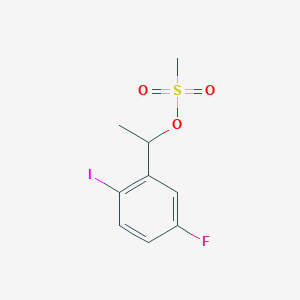
![2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13967059.png)
![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13967066.png)
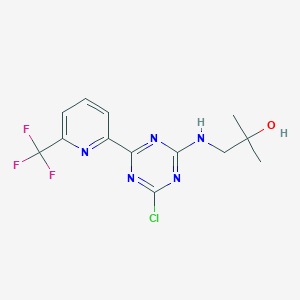
![6-Butyl-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13967072.png)
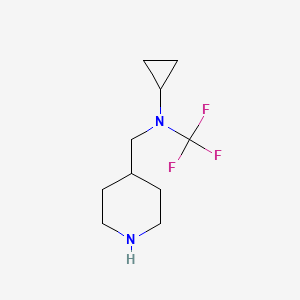
![3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one](/img/structure/B13967092.png)
![6-Benzyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13967093.png)
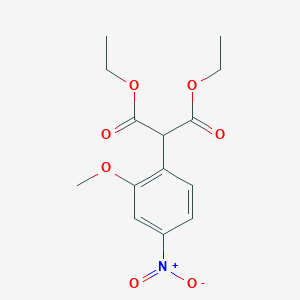
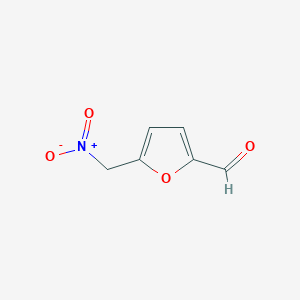
![1H-Pyrido[2,3-c][1,2,5]triazepine](/img/structure/B13967112.png)
